Pcna-I1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
増殖細胞核抗原阻害剤1(PCNA-I1)は、増殖細胞核抗原(PCNA)を標的とする低分子阻害剤です。PCNAはDNA複製と修復に関与する重要なタンパク質であり、がん治療の標的として注目されています。 This compoundはPCNAに直接結合し、その三量体構造を安定化させてクロマチンに結合したPCNAを減少させるため、腫瘍細胞の増殖を特異的に阻害し、アポトーシスを誘導します .
科学的研究の応用
PCNA-I1 has several scientific research applications, particularly in the field of cancer therapy:
Cancer Therapy: This compound selectively inhibits tumor cell growth and induces apoptosis in various cancer cell lines, including prostate and lung cancer cells
DNA Damage and Repair Studies: This compound is used to study the effects of DNA damage and repair mechanisms, as it inhibits the repair of DNA double-strand breaks and the removal of cyclobutane pyrimidine dimers.
Combination Therapy: This compound is used in combination with DNA-damaging agents to enhance their efficacy in inhibiting tumor cell growth.
作用機序
PCNA-I1は、PCNAモノマー間の界面に直接結合してホモ三量体構造を安定化させることによってその効果を発揮します。この安定化により、PCNAのクロマチンへの会合が減少するため、DNA複製と修復のプロセスが阻害されます。 この化合物は、DNA合成と修復に不可欠なタンパク質間の相互作用を阻害し、腫瘍細胞におけるDNA損傷とアポトーシスの誘導につながります .
生化学分析
Biochemical Properties
PCNA-I1 selectively binds to the PCNA trimer, stabilizing its structure . This interaction reduces chromatin-associated PCNA, thereby inhibiting tumor cell growth . The binding of this compound occurs at the interfaces of two PCNA monomers .
Cellular Effects
This compound has been shown to selectively inhibit the growth of tumor cells and induce apoptosis . It also enhances the cell growth inhibition induced by DNA damaging agents .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding directly to PCNA, stabilizing the PCNA trimer structure, and reducing chromatin-associated PCNA . This leads to inhibition of tumor cell growth and induction of apoptosis .
Temporal Effects in Laboratory Settings
Over time, this compound has been observed to maintain its inhibitory effects on cell growth, suggesting stability of the compound
Dosage Effects in Animal Models
While specific dosage effects of this compound in animal models have not been detailed in the available literature, the compound has been shown to inhibit tumor cell growth in a dose-dependent manner .
Metabolic Pathways
Given its interaction with PCNA, it is likely involved in pathways related to DNA replication and repair .
Subcellular Localization
The subcellular localization of this compound is likely to be in the nucleus, given its interaction with PCNA, a nuclear protein
準備方法
合成経路および反応条件
PCNA-I1の合成は、ヒドラゾノメチルヒドロキシ骨格の形成を含むいくつかのステップを伴います。主なステップには以下が含まれます。
ヒドラゾノメチルヒドロキシ骨格の形成: これは、ヒドラジン誘導体をアルデヒドまたはケトンと反応させてヒドラゾンを形成する反応を含みます。
環化: ヒドラゾンは環化して目的の骨格構造を形成します。
工業生産方法
This compoundの工業生産は、収率と純度を高くするために合成経路の最適化を含む可能性があります。これには、反応条件のスケールアップ、試薬の使用の最適化、結晶化やクロマトグラフィーなどの精製技術の使用が含まれます。
化学反応解析
反応の種類
This compoundは主に以下の反応を起こします。
置換反応: 結合親和性を高めるために官能基を置換する反応を含みます。
環化反応: コア骨格構造を形成する反応を含みます。
官能基化反応: 薬理学的特性を改善するために特定の官能基を導入する反応を含みます.
一般的な試薬と条件
ヒドラジン誘導体: ヒドラゾンの形成に使用されます。
アルデヒドとケトン: ヒドラジン誘導体と反応してヒドラゾンを形成します。
環化剤: 環状構造の形成を促進します。
官能基化試薬: 結合親和性を高めるために特定の官能基を導入します.
生成される主な生成物
これらの反応から生成される主な生成物は、this compoundのさまざまなアナログであり、それぞれPCNAに対する結合親和性と選択性を高める異なる官能基を持っています .
科学研究への応用
This compoundは、特にがん治療の分野で、いくつかの科学研究への応用があります。
化学反応の分析
Types of Reactions
PCNA-I1 primarily undergoes:
Substitution Reactions: Involving the replacement of functional groups to enhance its binding affinity.
Cyclization Reactions: To form the core scaffold structures.
Functionalization Reactions: To introduce specific functional groups that improve its pharmacological properties.
Common Reagents and Conditions
Hydrazine Derivatives: Used in the formation of hydrazones.
Aldehydes and Ketones: React with hydrazine derivatives to form hydrazones.
Cyclization Agents: Facilitate the formation of cyclic structures.
Functionalization Reagents: Introduce specific functional groups to enhance binding affinity.
Major Products Formed
The major products formed from these reactions are various analogs of this compound, each with different functional groups that enhance their binding affinity and selectivity towards PCNA .
類似化合物との比較
PCNA-I1は、PCNA阻害剤として知られる化合物のクラスの一部です。類似の化合物には以下が含まれます。
PCNA-I1S: 作用機序は類似していますが、化学構造がわずかに異なる別の強力なPCNA阻害剤.
This compoundの独自性
This compoundは、PCNAモノマー間の界面に直接結合してホモ三量体構造を安定化させ、クロマチンに結合したPCNAを減少させることができるという点でユニークです。 このユニークな結合様式により、this compoundは腫瘍細胞の増殖を特異的に阻害し、アポトーシスを誘導することができるため、がん治療の有望な候補となっています .
生物活性
Proliferating Cell Nuclear Antigen Inhibitor 1 (PCNA-I1) is a small molecule that has garnered attention for its potential therapeutic applications, particularly in oncology and virology. Its biological activity primarily revolves around its interaction with PCNA, a protein crucial for DNA replication and repair. This article delves into the mechanisms, effects, and research findings associated with this compound.
This compound functions by binding to the interface between PCNA monomers, stabilizing the homotrimeric structure of PCNA. This stabilization interferes with protein-protein interactions essential for DNA replication and repair processes. The compound has been shown to inhibit various cellular functions associated with PCNA, including:
- DNA Replication : this compound significantly reduces viral DNA replication in herpes simplex virus type 1 (HSV-1) infections by disrupting the recruitment of essential proteins at replication forks .
- Tumor Cell Growth : In cancer therapy, this compound induces DNA damage and apoptosis in tumor cells, particularly prostate cancer cells, and enhances the efficacy of chemotherapeutic agents like cisplatin .
Antiviral Effects
Recent studies have highlighted the antiviral properties of this compound. It was observed that treatment with this compound resulted in:
- Inhibition of HSV-1 Replication : The compound reduced late gene expression and virus production during HSV-1 infection. Notably, it decreased the association of viral DNA polymerase UL30 with replicated viral DNA, leading to significant defects in infectious virus production .
- Mechanistic Insights : Accelerated native isolation of proteins on nascent DNA revealed that this compound treatment led to increased recruitment of repair proteins like Rad50 and Mre11 to viral DNA, indicating a shift in cellular repair mechanisms in response to viral infection .
Antitumor Activity
In cancer research, particularly regarding prostate cancer:
- Induction of Apoptosis : this compound treatment resulted in significant apoptosis across various prostate cancer cell lines (LNCaP and PC-3), regardless of p53 status. It also demonstrated enhanced cytotoxicity when combined with cisplatin .
- Reduction in Clonogenicity : A short-term pretreatment with this compound decreased colony formation by approximately 50%, highlighting its potential as a therapeutic agent against tumor growth .
Study 1: Prostate Cancer Cells
A study investigated the effects of this compound on two human prostate cancer cell lines:
Cell Line | p53 Status | Effect of this compound |
---|---|---|
LNCaP | Wild-type p53 | Induced DNA damage and apoptosis |
PC-3 | p53-null | Enhanced autophagy and apoptosis |
Results indicated that both cell lines exhibited reduced clonogenicity and increased apoptosis upon treatment with this compound, suggesting its broad applicability across different genetic backgrounds .
Study 2: Viral Infection
In another study focusing on HSV-1:
Treatment | Effect on Viral Replication | Mechanism |
---|---|---|
This compound | Strong inhibition | Disruption of protein recruitment |
T2AA | Reduced late gene expression | Inhibition of specific protein interactions |
This study underlined the distinct mechanisms through which different PCNA inhibitors operate, emphasizing the unique role of this compound in modulating viral processes .
特性
IUPAC Name |
N-[(E)-(1-hydroxynaphthalen-2-yl)methylideneamino]-3-methylthiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S/c1-11-8-9-22-16(11)17(21)19-18-10-13-7-6-12-4-2-3-5-14(12)15(13)20/h2-10,20H,1H3,(H,19,21)/b18-10+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZWTWRNHYZNWNW-VCHYOVAHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)NN=CC2=C(C3=CC=CC=C3C=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)C(=O)N/N=C/C2=C(C3=CC=CC=C3C=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。